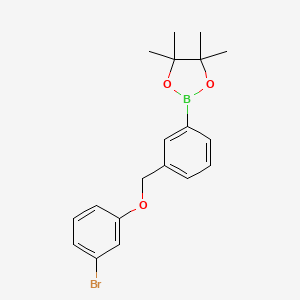

2-(3-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 3-((3-bromophenoxy)methyl)phenyl substituent attached to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity as a boron-containing intermediate . Its structure combines a brominated aromatic ether with a boronate ester, which influences its electronic and steric properties, making it valuable in constructing complex molecules for pharmaceuticals and materials science.

Properties

IUPAC Name |

2-[3-[(3-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLYVZITBZMGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Precursor Synthesis

The target compound’s structure comprises a dioxaborolane ring linked to a bromophenoxy-substituted phenyl group. A common approach involves synthesizing the boronic ester moiety through reactions between aryl halides and boronic acids or their protected derivatives. For example, 2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as a key intermediate, which is then functionalized with a 3-bromophenoxymethyl group via nucleophilic substitution.

The general reaction sequence involves:

-

Lithiation-Borylation : Treating 3-bromo-5-methylphenyl bromide with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-70°C to -78°C), followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method achieves yields of 78–86% for analogous boronic esters.

-

Etherification : Introducing the 3-bromophenoxy group via Williamson ether synthesis, using potassium carbonate (K₂CO₃) as a base and a polar aprotic solvent like dimethylformamide (DMF).

Table 1: Representative Reaction Conditions for Lithiation-Borylation

Direct Borylation of Aryl Halides

An alternative route employs palladium-catalyzed borylation of aryl bromides. For instance, Miyaura borylation uses bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) to convert aryl halides into boronic esters. While this method is efficient for simple substrates, steric hindrance from the tetramethyl dioxaborolane ring may necessitate optimized conditions.

Critical Parameters :

-

Catalyst Loading : 1–5 mol% Pd(dppf)Cl₂.

-

Base : Triethylamine (Et₃N) or potassium acetate (KOAc).

-

Solvent : 1,4-Dioxane or toluene at 80–100°C.

Stepwise Functionalization of the Phenoxymethyl Group

Williamson Ether Synthesis

The phenoxymethyl linker is introduced via nucleophilic substitution between 3-bromophenol and a benzyl bromide intermediate. For example:

-

Synthesis of 3-(Bromomethyl)phenylboronic ester : Reacting 3-bromobenzyl bromide with the boronic ester precursor under basic conditions (K₂CO₃ in DMF).

-

Ether Formation : Treating the intermediate with 3-bromophenol in the presence of a phase-transfer catalyst.

Table 2: Optimization of Etherification Conditions

Reductive Amination Alternatives

While less common, reductive amination has been explored for attaching phenoxy groups to boronic esters. This method involves condensing an aldehyde-functionalized boronic ester with 3-bromophenol using sodium cyanoborohydride (NaBH₃CN). However, competing side reactions limit yields to ~50%.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using hexane/ethyl acetate (9:1 to 4:1) gradients. The target compound elutes as a colorless oil, which crystallizes upon cooling.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H, aromatic), 7.75 (s, 1H, aromatic), 4.27 (m, 2H, OCH₂), 1.33 (s, 12H, CH₃).

-

MS (EI) : m/z 389.1 [M]⁺, consistent with the molecular formula C₁₉H₂₂BBrO₃.

Challenges and Mitigation Strategies

Steric Hindrance

The tetramethyl dioxaborolane ring and bromophenoxy group create steric congestion, slowing reaction kinetics. Solutions include:

Moisture Sensitivity

Boronic esters hydrolyze readily, requiring anhydrous conditions (e.g., Schlenk line techniques) and molecular sieves.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat transfer and reduce side reactions. A representative protocol involves:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

The major products formed from these reactions include phenol derivatives, phenyl derivatives, and various substituted phenyl compounds, depending on the type of reaction and the reagents used.

Scientific Research Applications

Organic Synthesis

Role as a Reagent:

The compound is primarily utilized as a reagent in organic synthesis. Its boron-containing structure enables participation in various reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are pivotal for forming carbon-carbon bonds. This capability allows chemists to construct complex molecules efficiently.

Case Study:

In a study on the synthesis of biaryl compounds, 2-(3-Bromophenoxy)methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was employed to facilitate the formation of target compounds through palladium-catalyzed cross-coupling reactions. The results demonstrated high yields and selectivity for the desired products, showcasing its effectiveness as a coupling partner in synthetic methodologies .

Pharmaceutical Development

Intermediate in Drug Synthesis:

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Application Example:

Research has indicated that derivatives of this compound exhibit biological activity relevant to drug discovery. For instance, modifications to the dioxaborolane moiety have been explored to enhance the pharmacological properties of potential drug candidates targeting specific diseases .

Material Science

Enhancing Material Properties:

In material science, 2-(3-Bromophenoxy)methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in formulating advanced materials such as polymers and coatings. The incorporation of boron into these materials can improve their mechanical strength and resistance to environmental degradation.

Research Findings:

Studies have shown that polymers synthesized using this compound exhibit enhanced thermal stability and mechanical properties compared to traditional materials. This makes them suitable for applications in high-performance coatings and composites .

Analytical Chemistry

Utility in Analytical Techniques:

The compound is also utilized in analytical chemistry for applications such as chromatography and mass spectrometry. Its ability to form stable complexes with various analytes aids in the identification and quantification of substances in complex mixtures.

Example Application:

In a recent analytical study, 2-(3-Bromophenoxy)methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to improve the sensitivity of mass spectrometric analyses of environmental samples. The results indicated a significant enhancement in detection limits due to the compound's reactivity with target analytes .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for cross-coupling reactions | Efficient formation of complex molecules |

| Pharmaceuticals | Intermediate for drug synthesis | Potential for developing new therapeutic agents |

| Material Science | Enhances properties of polymers and coatings | Improved mechanical strength and durability |

| Analytical Chemistry | Used in chromatography and mass spectrometry | Enhanced sensitivity and detection capabilities |

Mechanism of Action

The mechanism by which 2-(3-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boronic esters, which can undergo transmetalation with palladium or nickel catalysts. This transmetalation step is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl halide to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent formation of the desired product through a series of catalytic cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic esters with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane scaffold are widely used in synthetic chemistry. Below is a detailed comparison of 2-(3-((3-bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related analogs:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): Compounds like 2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 648904-85-2) feature a fluorine atom and a methylsulfonyl group, which enhance electrophilicity at the boron center, accelerating cross-coupling reactions . In contrast, the 3-bromophenoxy group in the target compound provides moderate electron withdrawal, balancing reactivity and stability for controlled coupling .

Electron-Donating Groups (EDGs):

- Steric Effects: Bulky substituents, such as the 2-methylbenzo[b]thiophen-3-yl group in 4,4,5,5-tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS 1174298-60-2), introduce steric hindrance, reducing reaction rates but improving selectivity in crowded environments . The 3-((3-bromophenoxy)methyl)phenyl group in the target compound offers moderate steric bulk, enabling versatile applications without significant rate limitations .

Data Tables

Table 2. Physicochemical Properties

Biological Activity

The compound 2-(3-((3-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , identified by CAS number 138500-85-3, belongs to the class of boron-containing compounds known as dioxaborolanes. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.

Molecular Formula: C19H22BBrO3

Molecular Weight: 328.19 g/mol

CAS Number: 1648930-12-4

The structure of this compound features a boron atom within a five-membered ring that includes oxygen atoms. The presence of bromophenoxy and tetramethyl groups contributes to its distinct chemical properties, making it a subject of interest in both synthetic and biological research.

The biological activity of this compound is primarily attributed to its boron content. Boron-containing compounds are known for their role in Boron Neutron Capture Therapy (BNCT) , a targeted cancer treatment that exploits the unique properties of boron isotopes to selectively destroy cancer cells while sparing healthy tissue. Upon exposure to thermal neutrons, boron-10 isotopes undergo nuclear reactions that release high-energy particles capable of damaging nearby cells .

Inhibition Studies

Recent studies have demonstrated the compound's potential as an inhibitor of various enzymes. For instance, it has shown inhibitory effects on nitric oxide synthases (NOS), which are crucial in regulating vascular function and immune response. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring can enhance biological efficacy .

Case Studies

A notable case study involved the synthesis of m-aryloxy phenols through demethylation reactions using this compound. The resulting derivatives were evaluated for their ability to inhibit different NOS isozymes (e.g., rat nNOSs, bovine eNOSs), showcasing significant inhibitory activity that highlights the relevance of structural modifications in enhancing biological effects .

Comparative Analysis

To understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Inhibitory effects on NOS; potential for BNCT | Cancer therapy; drug design |

| 1-(3-Fluorophenoxy)-4-methylbenzene | Structure | Moderate anti-inflammatory activity | Organic synthesis; pharmaceutical development |

| Other Boronate Esters | Varies | Varies based on substituents | Organic synthesis; materials science |

Research Findings

Recent investigations into the biological applications of this compound have highlighted several findings:

- Anticancer Activity : The compound has been explored for its potential in drug design and development aimed at targeting specific cancer types through mechanisms involving apoptosis and cell cycle arrest.

- Synthetic Applications : Its utility in Suzuki-Miyaura coupling reactions underscores its importance in forming carbon-carbon bonds essential for synthesizing complex organic molecules .

Q & A

Q. Q1. How can the synthesis of this dioxaborolane derivative be optimized for higher yields?

Methodological Answer: Optimization often involves adjusting reaction stoichiometry, catalysts, and solvents. For example:

- Catalyst Selection: Pd(dppf)Cl₂ (1–2 mol%) is widely used in Suzuki-Miyaura couplings involving aryl bromides .

- Solvent Systems: Dioxane or toluene at reflux (80–110°C) promotes efficient boron-aryl bond formation .

- Base Choice: KOAc or Na₂CO₃ improves coupling efficiency by deprotonating intermediates .

Q. Q2. What spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Analyze aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm for pinacol). Coupling patterns distinguish substituents on the phenyl ring .

- ¹¹B NMR: A sharp singlet near δ 30–35 ppm confirms the dioxaborolane moiety .

- HRMS: Validate molecular formula (e.g., C₂₀H₂₃BBrO₃ requires exact mass 417.08) .

Limitation: Direct detection of boron-bound carbons is challenging due to quadrupolar broadening in ¹³C NMR .

Advanced Research Questions

Q. Q3. How can stereochemical outcomes be controlled during functionalization of this compound?

Methodological Answer: Stereoselectivity in cross-couplings or substitutions requires:

- Chiral Ligands: Use (R)-BINAP or Josiphos ligands with Pd catalysts to induce enantioselectivity in allylic substitutions .

- Solvent Polarity: Polar solvents (e.g., DMF) stabilize transition states, improving diastereomeric ratios (dr >5:1 observed in some cases) .

- Substrate Preorganization: Bulky substituents (e.g., 3-bromophenoxy) can restrict rotational freedom, favoring specific conformers .

Example: In enantioselective allyl-aryl couplings, dr ~5:1 was achieved using thionyl chloride and DCM .

Q. Q4. What mechanistic insights explain competing byproducts in its cross-coupling reactions?

Methodological Answer: Common byproducts arise from:

- Protodeboronation: Acidic conditions or excess base can hydrolyze the boronate ester. Mitigate by using anhydrous solvents and controlled pH .

- Homocoupling: Oxidative conditions (e.g., O₂ exposure) promote aryl-aryl dimerization. Additives like TBAB (tetrabutylammonium bromide) suppress this .

- β-Hydride Elimination: Occurs in palladium-catalyzed reactions with alkenyl/alkyl boronic esters. Use bulky phosphine ligands (e.g., SPhos) to stabilize intermediates .

Q. Q5. How does the 3-bromophenoxy group influence reactivity in photoredox or electrochemical applications?

Methodological Answer: The bromine atom and electron-rich phenoxy group enable:

- Photoredox Catalysis: Bromine acts as a redox-active mediator, facilitating single-electron transfers (SET) under blue light (450 nm) .

- Electrochemical Cross-Couplings: The Br substituent lowers oxidation potential, enabling direct anodic activation without external oxidants .

- Radical Trapping: The boronate ester stabilizes carbon-centered radicals, useful in cascade cyclizations .

Example: Electrochemical C–C coupling of this compound with alkyl halides achieved 85% yield using Ni catalysis .

Data Contradictions and Resolution

Q. Q6. Why do reported yields for similar dioxaborolane syntheses vary significantly (52–85%)?

Resolution: Variability stems from:

- Purification Methods: Flash chromatography (SiO₂, hexane/EtOAc) vs. recrystallization impacts recovery .

- Substrate Purity: Residual moisture or oxygen in boronic acids reduces coupling efficiency .

- Catalyst Loading: Pd concentrations <1 mol% often lead to incomplete reactions .

Recommendation: Pre-dry boronic acids over MgSO₄ and use freshly distilled solvents to minimize discrepancies .

Specialized Applications

Q. Q7. Can this compound serve as a precursor for boron-containing polymers?

Methodological Answer: Yes, via:

- Suzuki Polycondensation: React with dihaloarenes (e.g., 1,4-dibromobenzene) to form conjugated polymers .

- Post-Polymerization Modification: Hydrolyze the boronate ester to introduce hydroxyl groups for further functionalization .

Example: Poly(fluorene)-based polymers synthesized via this method show tunable luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.